Ethyl 4-(4-iodo-1H-pyrazol-1-yl)butanoate

Description

Significance of Pyrazole (B372694) Derivatives in Modern Chemical Synthesis and Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science. researchgate.netijraset.com Pyrazole derivatives are the subject of extensive research due to their wide range of biological activities. proquest.com These compounds form the core structure in numerous pharmaceuticals and agrochemicals. researchgate.net

In the realm of medicinal chemistry, pyrazole-containing compounds have demonstrated a vast spectrum of pharmacological properties, including anti-inflammatory, anticancer, antimicrobial, analgesic, and antiviral activities. ijraset.comproquest.comnih.gov The United States Food and Drug Administration (FDA) has approved over 40 drugs containing a pyrazole nucleus for treating a variety of clinical conditions. nih.gov The unique physicochemical properties of the pyrazole ring can enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. nih.gov Beyond pharmaceuticals, pyrazole derivatives are also utilized in applications such as dyes, fluorescent substances, and agrochemicals. ijraset.com

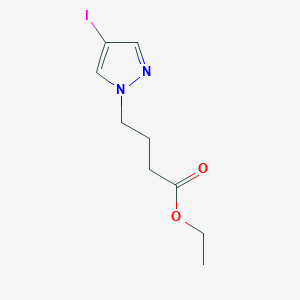

Structural Analysis of the Ethyl 4-(4-iodo-1H-pyrazol-1-yl)butanoate Scaffold

The molecular architecture of this compound is defined by three key components: the pyrazole ring, an iodine atom at the C4 position, and an ethyl butanoate chain attached at the N1 position. This specific arrangement of functional groups imparts distinct chemical properties to the molecule.

Key Structural Features:

Pyrazole Ring: A five-membered aromatic heterocycle containing two adjacent nitrogen atoms (also known as 1,2-diazole). ijraset.com This ring system is planar and aromatic, which contributes to its stability and influences its reactivity. ijraset.com The nitrogen at the second position is basic, while the C4 position is most susceptible to electrophilic attack. ijraset.com

Iodo Group: The iodine atom is strategically positioned at the 4-position of the pyrazole ring. This heavy halogen atom significantly influences the molecule's electronic properties and serves as a highly versatile functional handle for further chemical modifications.

Ethyl Butanoate Chain: This ester-containing alkyl chain is attached to one of the nitrogen atoms of the pyrazole ring. It affects the molecule's solubility and can be modified through standard ester chemistry.

Below is a table summarizing the key chemical properties of the compound.

| Property | Value |

| Molecular Formula | C9H13IN2O2 |

| IUPAC Name | This compound |

| Molecular Weight | 324.12 g/mol |

| Core Scaffold | 4-Iodopyrazole (B32481) |

| Key Functional Groups | Pyrazole, Aryl Iodide, Ethyl Ester |

Strategic Importance of Halogenated Pyrazole Scaffolds in Organic Transformations

The selective incorporation of halogen atoms into heterocyclic compounds is a cornerstone of modern synthetic organic chemistry. researchgate.netsigmaaldrich.com Halogenated pyrazoles, particularly 4-iodopyrazoles, are highly valued as versatile intermediates for constructing more elaborate and highly functionalized molecules. researchgate.net

The carbon-iodine bond at the C4 position of the pyrazole ring is the key to its synthetic utility. The iodine atom can act as an excellent leaving group or participate in a wide variety of metal-catalyzed cross-coupling reactions. nbinno.com This allows chemists to introduce new carbon-carbon and carbon-heteroatom bonds with high precision.

Common Applications of 4-Iodopyrazoles:

Suzuki-Miyaura Coupling: Reaction with boronic acids to form new C-C bonds. nih.govresearchgate.net

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups. nih.govresearchgate.net

Heck and Stille Couplings: Other palladium-catalyzed reactions for molecular elaboration.

C-N and C-O Coupling Reactions: Formation of bonds with nitrogen and oxygen nucleophiles, often catalyzed by copper. nih.govsemanticscholar.org

The ability to use 4-iodopyrazoles in these powerful synthetic transformations makes them indispensable building blocks in drug discovery and materials science, enabling the efficient synthesis of complex molecular targets. nih.govsemanticscholar.org

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-(4-iodopyrazol-1-yl)butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13IN2O2/c1-2-14-9(13)4-3-5-12-7-8(10)6-11-12/h6-7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGFCVTFENXPLGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCN1C=C(C=N1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201232048 | |

| Record name | 1H-Pyrazole-1-butanoic acid, 4-iodo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201232048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354706-70-9 | |

| Record name | 1H-Pyrazole-1-butanoic acid, 4-iodo-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1354706-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole-1-butanoic acid, 4-iodo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201232048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 4 4 Iodo 1h Pyrazol 1 Yl Butanoate

Preparation of Key Precursors

The efficient synthesis of the final compound is fundamentally dependent on the high-yield preparation of its constituent precursors.

4-Iodo-1H-pyrazole serves as the core heterocyclic component. Its synthesis can be approached through direct iodination of the pyrazole (B372694) ring or via more complex, multi-step sequences.

The direct iodination of the pyrazole ring at the C-4 position is a common and effective strategy. N-Iodosuccinimide (NIS) is a frequently used iodinating agent for this transformation, particularly for aromatic and heteroaromatic compounds. researchgate.netcommonorganicchemistry.com The reaction is typically facilitated by an acid catalyst, which activates the NIS, making it a more potent electrophile. researchgate.netorganic-chemistry.org Various acidic catalysts, including trifluoroacetic acid, sulfuric acid, or p-toluenesulfonic acid, can be employed to improve both the reaction rate and regioselectivity. researchgate.net Dissolving N-iodosuccinimide in a strong acid like sulfuric acid generates highly electrophilic iodine species capable of iodinating even deactivated aromatic rings. researchgate.net This method is often preferred due to its mild conditions and good yields. organic-chemistry.org

| Iodinating Agent | Catalyst/Solvent | Key Features | Reference |

|---|---|---|---|

| N-Iodosuccinimide (NIS) | Trifluoroacetic Acid (catalytic) | Effective for various methoxy- or methyl-substituted aromatics, providing excellent yields under mild conditions. | organic-chemistry.org |

| N-Iodosuccinimide (NIS) | Sulfuric Acid | Generates highly electrophilic iodine species, allowing for the iodination of deactivated aromatic compounds. | researchgate.net |

| Iodine (I₂) | Ceric Ammonium Nitrate (CAN) | A method for achieving highly regioselective iodination at the 4-position of certain substituted pyrazoles. | researchgate.net |

| Nitrogen Triiodide (in-situ) | Ammonia (B1221849), Iodine | A rapid, inexpensive, and green method for the C-I bond formation on pyrazole derivatives. | sciforum.net |

Alternative to direct iodination, multi-step synthetic routes can provide access to 4-iodopyrazoles, often starting from acyclic precursors. One such method involves the electrophilic cyclization of α,β-alkynic hydrazones. metu.edu.tr In this approach, α,β-alkynic hydrazones, prepared from the reaction of propargyl aldehydes or ketones with hydrazines, are treated with molecular iodine in the presence of a base like sodium bicarbonate to yield 4-iodopyrazoles in good to excellent yields. metu.edu.tr

Another multi-step strategy involves the reaction of 2-alkyn-1-ones with an acylhydrazine to form 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. nih.gov These intermediates then undergo a dehydration and iodination sequence when treated with an iodinating agent like iodine monochloride (ICl) and a base such as lithium carbonate, affording the desired 1-acyl-4-iodo-1H-pyrazoles. nih.gov This method is advantageous for creating selectively substituted 4-iodopyrazoles under mild conditions. nih.gov

Ethyl 4-bromobutanoate is a common alkylating agent used to introduce the butanoate ester chain onto the pyrazole nitrogen. It is a versatile synthetic intermediate due to the reactivity of the bromine atom in nucleophilic substitution reactions. There are two primary, high-yield methods for its synthesis.

The first is a one-step preparation from γ-butyrolactone. chemicalbook.comgoogle.com This process involves reacting γ-butyrolactone with dry hydrogen bromide gas, followed by the addition of absolute ethanol (B145695). google.com Optimized procedures control the temperature and use specific molar ratios of reagents (e.g., a 1.2 molar ratio of hydrogen bromide and a 1.06 molar ratio of ethanol relative to γ-butyrolactone) to achieve high yields and purity. chemicalbook.comgoogle.com

The second common method is the acid-catalyzed esterification of 4-bromobutanoic acid with ethanol. chemicalbook.com A strong acid catalyst, such as hydrochloric acid in dioxane, is added to a solution of 4-bromobutanoic acid in ethanol. The reaction is typically stirred at room temperature for several hours to achieve a high conversion to the corresponding ethyl ester. chemicalbook.com

| Starting Material | Key Reagents | Description | Reference |

|---|---|---|---|

| γ-Butyrolactone | Hydrogen Bromide (gas), Ethanol | A one-step method involving ring-opening of the lactone followed by esterification. It is efficient and avoids large amounts of waste. | chemicalbook.comgoogle.com |

| 4-Bromobutanoic Acid | Ethanol, Acid Catalyst (e.g., HCl) | A standard Fischer esterification reaction. The process is straightforward but requires the prior availability of the carboxylic acid. | chemicalbook.com |

Synthesis of 4-Iodo-1H-pyrazole

N-Alkylation of 4-Iodo-1H-pyrazole with Butanoate Esters

The final key transformation is the N-alkylation of the 4-iodo-1H-pyrazole ring with the ethyl 4-halobutanoate side chain. This reaction forms the C-N bond that links the two precursor fragments.

The N-alkylation of pyrazoles is typically carried out under basic conditions. semanticscholar.org The base deprotonates the N-H of the pyrazole ring, generating a pyrazolate anion which then acts as a nucleophile. This anion attacks the electrophilic carbon atom of the ethyl 4-halobutanoate (the carbon bonded to the halogen), displacing the halide and forming the N-alkylated product.

Commonly used bases for this reaction include sodium hydroxide (B78521) (NaOH), potassium carbonate (K₂CO₃), or sodium hydride (NaH). nih.gov The choice of solvent is also critical, with polar aprotic solvents such as acetone (B3395972), dimethylformamide (DMF), or tetrahydrofuran (B95107) (THF) being frequently employed. nih.gov For instance, the reaction can be performed by stirring 4-iodopyrazole (B32481) with ethyl 4-bromobutanoate in acetone in the presence of a base like sodium hydroxide at room temperature. nih.gov An alternative approach for N-alkylation involves using a superbasic medium, such as potassium hydroxide in dimethyl sulfoxide (B87167) (KOH-DMSO), which can be suitable for reacting pyrazole carboxylates with dibromoalkanes. nih.gov The reaction progress is typically monitored by thin-layer chromatography (TLC) until the starting material is consumed. nih.gov

Regioselectivity Considerations in Pyrazole Alkylation

A critical aspect of the N-alkylation of unsymmetrically substituted pyrazoles, such as 4-iodopyrazole, is regioselectivity. The pyrazole ring contains two nitrogen atoms (N1 and N2), and alkylation can potentially occur at either position, leading to the formation of two constitutional isomers: Ethyl 4-(4-iodo-1H-pyrazol-1-yl)butanoate and Ethyl 4-(4-iodo-1H-pyrazol-2-yl)butanoate.

The ratio of these isomers is influenced by several factors:

Steric Hindrance: The substituent at the 3 and 5 positions of the pyrazole ring can sterically hinder the approach of the alkylating agent to the adjacent nitrogen atom. In the case of 4-iodopyrazole, the steric environment around N1 and N2 is similar, suggesting that steric hindrance may not be the dominant factor in determining regioselectivity.

Electronic Effects: The electronic properties of the substituent on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms.

Reaction Conditions: The choice of base, solvent, temperature, and the nature of the alkylating agent can significantly impact the N1/N2 ratio. For instance, different bases can lead to different degrees of ion pairing with the pyrazole anion, which in turn can influence the site of alkylation.

Achieving high regioselectivity for the desired N1 isomer is a key challenge in the synthesis of many pyrazole derivatives. semanticscholar.orgacs.org Recent advancements have explored enzymatic methods for the highly regioselective alkylation of pyrazoles, offering an alternative to traditional chemical methods. nih.gov

Optimization of Reaction Yield and Purity

To maximize the yield and purity of this compound, systematic optimization of the reaction conditions is essential. This involves the careful selection of the base, solvent, reaction temperature, and reaction time.

| Parameter | Conditions Explored | General Observations |

| Base | K₂CO₃, Cs₂CO₃, NaH | Stronger bases like NaH can lead to faster reaction rates but may also promote side reactions. Cs₂CO₃ is often effective in promoting N-alkylation. |

| Solvent | DMF, Acetonitrile, Acetone | Polar aprotic solvents like DMF are generally effective at solvating the reactants and facilitating the reaction. |

| Temperature | Room Temperature to Reflux | Increasing the temperature generally increases the reaction rate, but may also lead to the formation of impurities. |

| Reaction Time | 1 - 24 hours | The reaction progress should be monitored (e.g., by TLC or LC-MS) to determine the optimal reaction time. |

Purification of the final product is typically achieved through column chromatography on silica (B1680970) gel, which also serves to separate the desired N1 isomer from the N2 isomer and other impurities.

Alternative Synthetic Pathways (e.g., Functionalization of existing pyrazole-butanoate frameworks)

An alternative approach to the synthesis of this compound involves the functionalization of a pre-existing pyrazole-butanoate framework. This strategy can be advantageous if the starting materials are more readily available or if it offers better control over regioselectivity.

One such pathway could start with the N-alkylation of 1H-pyrazole with ethyl 4-bromobutanoate to form Ethyl 4-(1H-pyrazol-1-yl)butanoate. This intermediate would then be subjected to an iodination reaction to introduce the iodine atom at the 4-position of the pyrazole ring.

Reaction Scheme:

C3H4N2 + Br-(CH2)3-COOEt --[Base, Solvent]--> C3H3N2-(CH2)3-COOEt

C3H3N2-(CH2)3-COOEt --[Iodinating Agent]--> I-C3H2N2-(CH2)3-COOEt

Common iodinating agents include iodine (I₂) in the presence of an oxidizing agent, or N-iodosuccinimide (NIS). researchgate.net The electrophilic iodination of the pyrazole ring is generally regioselective for the 4-position due to the electronic properties of the ring. This method avoids the issue of N1/N2 isomerism in the alkylation step, as the alkylation is performed on the symmetric pyrazole.

Analytical Methodologies for Synthetic Characterization

The structural confirmation and purity assessment of the synthesized this compound are performed using a combination of standard analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Provides information about the number and chemical environment of the protons in the molecule. Expected signals would include those for the pyrazole ring protons, the methylene (B1212753) protons of the butanoate chain, and the ethyl ester group.

¹³C NMR: Shows the signals for all the carbon atoms in the molecule, confirming the carbon framework.

Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can help in structural elucidation. The presence of the characteristic isotopic pattern of iodine would be a key indicator.

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule, such as the C=O stretch of the ester group and the C-I bond vibration.

Elemental Analysis: Determines the percentage composition of elements (C, H, N, I) in the compound, which should match the calculated values for the molecular formula.

The following table summarizes the expected analytical data for this compound based on the analysis of similar compounds.

| Technique | Expected Data |

| ¹H NMR | Signals for pyrazole protons (singlets), methylene protons of the butanoate chain (multiplets), and ethyl ester protons (triplet and quartet). |

| ¹³C NMR | Signals for pyrazole carbons, butanoate chain carbons, and ester carbonyl carbon. |

| Mass Spec (EI/ESI) | Molecular ion peak corresponding to the molecular weight of C₉H₁₃IN₂O₂. |

| IR (cm⁻¹) | Characteristic absorption bands for C=O (ester) around 1730 cm⁻¹, C-N, and C-H stretching. |

Chemical Reactivity and Mechanistic Investigations of Ethyl 4 4 Iodo 1h Pyrazol 1 Yl Butanoate

Cross-Coupling Reactions at the Pyrazole (B372694) C4 Position

The carbon-iodine bond at the C4 position of the pyrazole core is the primary site of reactivity for cross-coupling reactions. The electron-rich nature of the pyrazole ring and the susceptibility of the C-I bond to oxidative addition by transition metal catalysts make this compound an excellent substrate for a variety of transformations.

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron species with an organohalide. For Ethyl 4-(4-iodo-1H-pyrazol-1-yl)butanoate, this reaction provides a powerful method for introducing aryl, heteroaryl, or vinyl substituents at the C4 position.

Before participating in a Suzuki-Miyaura coupling as the organoboron partner, this compound can be converted into its corresponding boronate ester, Ethyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)butanoate. This transformation is typically achieved via a Miyaura borylation reaction. The process involves treating the iodo-pyrazole with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base.

The resulting pyrazole boronate ester is a stable, crystalline solid that is easier to handle and purify than the corresponding boronic acid. harvard.edu This intermediate can then be coupled with various organohalides in a subsequent Suzuki-Miyaura reaction, showcasing the modularity of this synthetic approach.

Table 1: Typical Conditions for Miyaura Borylation of Iodopyrazoles

| Parameter | Condition | Purpose |

| Substrate | This compound | Iodine source |

| Boron Source | Bis(pinacolato)diboron (B₂pin₂) | Provides the boronate ester moiety |

| Catalyst | PdCl₂(dppf), Pd(OAc)₂ | Facilitates the catalytic cycle |

| Ligand | dppf, SPhos, XPhos | Stabilizes the palladium catalyst |

| Base | KOAc, K₃PO₄ | Promotes transmetalation |

| Solvent | Dioxane, Toluene, DMF | Solubilizes reactants |

| Temperature | 80-110 °C | Provides energy for the reaction |

The Suzuki-Miyaura reaction of this compound is generally broad in scope, accommodating a wide range of boronic acids and their ester derivatives. This allows for the synthesis of a diverse library of 4-substituted pyrazoles.

Scope:

Aryl Boronic Acids: Both electron-rich and electron-poor aryl boronic acids can be successfully coupled, introducing various substituted phenyl groups.

Heteroaryl Boronic Acids: A variety of heteroaromatic systems, such as pyridines, thiophenes, and indoles, can be attached to the pyrazole core. nih.gov

Vinyl Boronic Acids: Alkenyl groups can be introduced with retention of stereochemistry, leading to the formation of styrenyl-pyrazoles and other conjugated systems. harvard.edu

Limitations:

Dehalogenation: A significant side reaction, particularly with iodopyrazoles, is hydrodehalogenation, where the iodine atom is replaced by a hydrogen atom. This can reduce the yield of the desired coupled product. Studies on related halopyrazoles have shown that bromo and chloro derivatives can sometimes be superior substrates due to a reduced tendency for this side reaction. acs.org

Steric Hindrance: Highly substituted or sterically bulky boronic acids may react more slowly or require more forcing conditions to achieve good yields.

Unstable Boronic Acids: Certain boronic acids, especially some heteroaryl variants, are prone to decomposition (protodeboronation). harvard.edu Using their more stable pinacol (B44631) ester or MIDA boronate counterparts can often circumvent this issue. harvard.edu

The success of the Suzuki-Miyaura coupling of this compound is highly dependent on the choice of the catalytic system. mdpi.com The combination of a palladium precursor and a supporting ligand is critical for achieving high efficiency and minimizing side reactions. mdpi.com

Palladium Catalysts: Commonly used palladium sources include palladium(II) acetate (B1210297) (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), and preformed palladium-ligand complexes. scite.aiumich.edu These are typically reduced in situ to the active Pd(0) species that initiates the catalytic cycle. harvard.edu

Ligand Effects: Ligands play a crucial role by stabilizing the palladium center, promoting oxidative addition and reductive elimination steps, and preventing catalyst decomposition. mdpi.com

Phosphine (B1218219) Ligands: Electron-rich, bulky phosphine ligands are highly effective. Buchwald's biarylphosphines (e.g., SPhos, XPhos) are particularly adept at facilitating the coupling of challenging substrates. nih.govmdpi.com Triphenylphosphine (PPh₃) is a more classical ligand, while triethylphosphite (P(OEt)₃) has also been found to be suitable for couplings with 1-protected-4-iodo-1H-pyrazoles. clockss.org

N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donating ligands that form very stable complexes with palladium, often exhibiting high catalytic activity and longevity. harvard.edu

Pyrazole-Based Ligands: Novel P,N-ligands incorporating a pyrazole moiety have been developed. These can chelate to the palladium center and have shown high efficiency in Suzuki coupling reactions. umich.eduresearchgate.net

Table 2: Representative Catalytic Systems for Suzuki-Miyaura Coupling of Iodopyrazoles

| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Outcome |

| Pd₂(dba)₃ (2) | SPhos (3) | K₃PO₄ | Dioxane/H₂O | 100 | High yields with various aryl/heteroaryl boronic acids. nih.gov |

| Pd(OAc)₂ (5) | P(OEt)₃ (10) | Et₃N | DMF | 100 | Effective for coupling with acrylates. clockss.org |

| Pd₂(dba)₃ (1.5) | Pyrazole-phosphine (3) | CsF | Toluene | 80-85 | Good yields for aryl bromide coupling. umich.edu |

| Pd/TiO₂ (5-10) | Ligand-free | K₂CO₃ | DMAc | 80 | Heterogeneous catalyst effective for aryl chlorides and bromides. mdpi.com |

Beyond the Suzuki-Miyaura reaction, the C4-iodo group of the pyrazole serves as a handle for other important metal-catalyzed C-C bond formations.

Sonogashira Coupling: This reaction creates a C(sp²)-C(sp) bond by coupling the iodopyrazole with a terminal alkyne. wikipedia.org It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst (e.g., CuI) and an amine base like triethylamine (B128534) (Et₃N). tandfonline.comorganic-chemistry.org This method provides a direct route to 4-alkynylpyrazoles, which are valuable precursors for more complex heterocyclic systems. tandfonline.comresearchgate.netresearchgate.net

Negishi Coupling: The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance. wikipedia.org For pyrazole derivatives, it has been used to synthesize 4-benzyl-3-ethoxy-1H-pyrazoles from the corresponding 4-iodo-pyrazole and benzylzinc halides. thieme-connect.comresearchgate.net The reaction allows for the formation of C(sp²)-C(sp³), C(sp²)-C(sp²), and C(sp²)-C(sp) bonds. wikipedia.org

Direct C-H arylation and alkylation reactions have emerged as more atom-economical alternatives to traditional cross-coupling methods, as they avoid the pre-functionalization of one of the coupling partners. nih.gov

Direct Arylation: Palladium-catalyzed direct arylation can be used to form C-C bonds between the pyrazole C-H bond and an aryl halide. However, regioselectivity can be an issue with pyrazoles having multiple reactive C-H bonds. Research has shown that using a temporary protecting group, such as a chloro group at the C5 position, can direct the arylation exclusively to the C4 position. nih.govfigshare.com After the C4 arylation, the C5-chloro group can be removed or used for a subsequent coupling reaction. nih.gov Copper-catalyzed direct arylation with aryl iodides has also been reported for other azole systems. researchgate.net

Direct Alkylation: The direct C-H alkylation of azoles is a developing field. mdpi.com These reactions typically involve the coupling of the heterocycle with alkyl halides or other alkylating agents in the presence of a transition metal catalyst, such as palladium or copper. mdpi.com While challenging, these methods offer a streamlined approach to introducing alkyl groups onto the pyrazole ring.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

Transformations Involving the Butanoate Ester Moiety

The ethyl butanoate side chain is susceptible to a variety of nucleophilic acyl substitution and reduction reactions common to esters.

The ester functional group can be readily converted into a carboxylic acid or various amides, which are key transformations for modifying the molecule's properties or for subsequent synthetic steps.

Hydrolysis: The hydrolysis of the ethyl ester to the corresponding carboxylic acid, 4-(4-iodo-1H-pyrazol-1-yl)butanoic acid, can be achieved under both acidic and basic conditions. chemguide.co.uk Acid-catalyzed hydrolysis is a reversible process, typically requiring an excess of water to drive the reaction to completion. libretexts.org In contrast, base-promoted hydrolysis, also known as saponification, is an irreversible reaction that yields the carboxylate salt, which is then protonated in a separate acidic workup step to afford the carboxylic acid. chemguide.co.uk The irreversibility of saponification often leads to higher yields and is frequently the preferred method. ucoz.com

Amidation: The direct conversion of the ester to an amide can be accomplished by heating the ester with ammonia (B1221849) or a primary or secondary amine. masterorganicchemistry.com This reaction, often referred to as aminolysis, typically requires elevated temperatures to proceed at a reasonable rate. masterorganicchemistry.com The process involves the nucleophilic attack of the amine on the ester carbonyl, followed by the elimination of ethanol (B145695). masterorganicchemistry.com Base-promoted direct amidation of unactivated esters has emerged as a highly useful method for amide bond formation. rsc.org

Table 1: Representative Hydrolysis and Amidation Reactions

| Transformation | Reagents and Conditions | Product |

| Acidic Hydrolysis | aq. HCl or H₂SO₄, heat | 4-(4-iodo-1H-pyrazol-1-yl)butanoic acid |

| Basic Hydrolysis (Saponification) | 1. aq. NaOH or KOH, heat 2. H₃O⁺ workup | 4-(4-iodo-1H-pyrazol-1-yl)butanoic acid |

| Amidation (Primary Amide) | NH₃, heat | 4-(4-iodo-1H-pyrazol-1-yl)butanamide |

| Amidation (Secondary Amide) | R-NH₂, heat | N-alkyl-4-(4-iodo-1H-pyrazol-1-yl)butanamide |

The ester group is readily reducible to a primary alcohol using powerful reducing agents. This alcohol can then serve as a precursor for the synthesis of amine derivatives.

Reduction to Alcohol: The carboxylate portion of the ester can be reduced to a primary alcohol, yielding 4-(4-iodo-1H-pyrazol-1-yl)butan-1-ol. This transformation is typically accomplished using strong hydride reducing agents like lithium aluminum hydride (LiAlH₄). orgoreview.comchemistrysteps.com Weaker reducing agents such as sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters. orgoreview.com The reaction proceeds via an aldehyde intermediate which is immediately further reduced to the alcohol. orgoreview.com

Conversion to Amines: The resulting primary alcohol is not directly reducible to an amine. However, it can be converted into an amine through a two-step sequence. First, the hydroxyl group is transformed into a good leaving group, for instance, by conversion to a tosylate or mesylate ester, or by direct conversion to an alkyl halide. Subsequently, this intermediate can undergo nucleophilic substitution with ammonia, an amine, or an azide (B81097) salt (followed by reduction) to yield the corresponding amine, 4-(4-iodo-1H-pyrazol-1-yl)butan-1-amine.

Table 2: Representative Reduction and Subsequent Amine Synthesis

| Transformation | Reagents and Conditions | Product |

| Ester Reduction | 1. LiAlH₄, THF or Et₂O 2. H₂O workup | 4-(4-iodo-1H-pyrazol-1-yl)butan-1-ol |

| Conversion to Alkyl Halide | PBr₃ or SOCl₂ | 1-(4-bromobutyl)-4-iodo-1H-pyrazole |

| Synthesis of Primary Amine | 1. NaNs 2. LiAlH₄ or H₂, Pd/C | 4-(4-iodo-1H-pyrazol-1-yl)butan-1-amine |

Electrophilic and Nucleophilic Substitutions on the Pyrazole Ring

The pyrazole ring itself can undergo substitution reactions, although its reactivity is influenced by the existing substituents. The key point of reactivity on the 4-iodopyrazole (B32481) ring is the carbon-iodine bond.

Electrophilic Aromatic Substitution: The pyrazole ring is an electron-rich heterocycle, but it is generally less reactive towards electrophilic substitution than benzene. Electrophilic substitution typically occurs at the C4 position. arkat-usa.org Since this position is already occupied by an iodine atom in the title compound, further electrophilic substitution on the ring is unlikely to occur under standard conditions. If forced, substitution might occur at the C3 or C5 positions, but this would be a difficult transformation.

Nucleophilic Substitution (Cross-Coupling Reactions): The iodine atom at the C4 position makes the compound an excellent substrate for transition-metal-catalyzed cross-coupling reactions. nih.gov This is the most significant mode of reactivity for the pyrazole ring in this molecule. Reactions such as Suzuki-Miyaura (with boronic acids), Sonogashira (with terminal alkynes), Heck (with alkenes), and Buchwald-Hartwig (with amines or alcohols) allow for the introduction of a wide variety of substituents at the C4 position. nih.govnih.govrsc.org These reactions typically employ palladium or copper catalysts and proceed in high yields, providing a powerful tool for elaborating the pyrazole core. nih.govnih.gov For example, a copper(I) iodide-catalyzed coupling reaction has been successfully used for the 4-alkoxylation of 4-iodo-1H-pyrazoles. semanticscholar.org

Direct nucleophilic aromatic substitution (SNAr) of the iodide is generally difficult on an electron-rich ring like pyrazole unless the ring is activated by potent electron-withdrawing groups, which are absent in this case. osti.gov

Detailed Mechanistic Studies of Key Reactions

Understanding the mechanisms of these transformations is crucial for optimizing reaction conditions and predicting outcomes.

Mechanism of Ester Hydrolysis:

Acid-Catalyzed (AAC2 Mechanism): The reaction begins with the protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water. chemistrysteps.com A tetrahedral intermediate is formed, which then undergoes proton transfer. Finally, the elimination of ethanol and deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the carboxylic acid product. chemistrysteps.com All steps in this mechanism are reversible. ucoz.com

Base-Promoted (BAC2 Mechanism): This mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide ion as the leaving group. The ethoxide, being a strong base, deprotonates the newly formed carboxylic acid in a fast, irreversible acid-base reaction to form the carboxylate salt and ethanol. youtube.com This final deprotonation step drives the reaction to completion. ucoz.com

Mechanism of Ester Reduction with LiAlH₄: The reduction begins with the nucleophilic addition of a hydride ion (from AlH₄⁻) to the electrophilic carbonyl carbon of the ester. orgosolver.com This forms a tetrahedral intermediate. The intermediate then collapses, reforming the carbon-oxygen double bond and eliminating the ethoxide ion to produce an aldehyde. The resulting aldehyde is more reactive than the starting ester and is immediately attacked by a second hydride ion, forming a new tetrahedral alkoxide intermediate. chemistrysteps.com An aqueous workup then protonates the alkoxide to yield the final primary alcohol product. orgosolver.com

Mechanism of Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is a cornerstone of C-C bond formation. The catalytic cycle generally involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the pyrazole ring, forming a Pd(II) intermediate.

Transmetalation: A base activates the boronic acid to form a more nucleophilic boronate species. This species then transfers the organic group (e.g., an aryl or vinyl group) to the palladium center, displacing the iodide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond on the pyrazole ring and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Structural Modifications and Derivative Synthesis Derived from Ethyl 4 4 Iodo 1h Pyrazol 1 Yl Butanoate

Design Principles for Pyrazole-Butanoate Analogues

Pyrazole-based compounds are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets. nih.govmdpi.com The design of analogues based on the Ethyl 4-(4-iodo-1H-pyrazol-1-yl)butanoate framework is guided by several key principles aimed at systematically exploring the chemical space to optimize molecular properties.

Structure-Activity Relationship (SAR) Exploration: Modifications are introduced to probe how changes in the molecule's structure affect its biological activity. Substituting the iodine atom or altering the butanoate chain allows for the investigation of steric, electronic, and hydrophobic interactions with a target receptor or enzyme.

Vectorial Exploration: The pyrazole (B372694) ring acts as a central core from which substituents can be projected in defined spatial orientations. The butanoate side chain provides a flexible linker that can position functional groups into specific binding pockets. Varying its length or rigidity can fine-tune this positioning.

Modulation of Physicochemical Properties: Derivatives are designed to improve properties essential for drug development, such as solubility, lipophilicity, and metabolic stability. For instance, introducing polar groups on the side chain can enhance aqueous solubility, while modifying the pyrazole substituents can influence metabolic pathways.

Bioisosteric Replacement: The iodine atom or parts of the side chain can be replaced with other groups that have similar sizes and electronic properties (bioisosteres) to improve potency, reduce toxicity, or alter pharmacokinetics.

The core strategy involves using the parent compound as a versatile intermediate, leveraging the distinct reactivity of the C-I bond and the ester functional group to build a library of related analogues.

Synthesis of Substituted Pyrazole Rings

The 4-iodo-pyrazole moiety is a key synthetic handle, enabling a wide array of transformations, particularly transition-metal-catalyzed cross-coupling reactions.

The carbon-iodine bond at the C4 position of the pyrazole ring is highly amenable to the formation of new carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed cross-coupling reactions are the most common methods for introducing diverse substituents, transforming the simple iodopyrazole into more complex structures. These reactions provide an efficient means for creating libraries of compounds for screening. chim.it

Below is a table detailing common cross-coupling reactions applicable to this scaffold.

| Reaction Name | Coupling Partner | Reagents/Catalyst | Resulting Substituent |

| Suzuki Coupling | Aryl/Heteroaryl/Alkyl Boronic Acid or Ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Aryl, Heteroaryl, Alkyl |

| Sonogashira Coupling | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N) | Alkynyl |

| Heck Coupling | Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Alkenyl |

| Buchwald-Hartwig Amination | Amine (Primary or Secondary) | Pd catalyst, Ligand (e.g., BINAP), Base (e.g., NaOt-Bu) | Amino |

| Stille Coupling | Organostannane (e.g., R-SnBu₃) | Pd catalyst (e.g., Pd(PPh₃)₄) | Alkyl, Alkenyl, Aryl |

These reactions demonstrate the synthetic utility of the iodo-group for installing a vast array of functional and structurally diverse groups onto the pyrazole core.

Beyond direct substitution, the iodine atom can be transformed into other functional groups, which can then participate in subsequent reactions. This multi-step strategy further expands the synthetic possibilities.

A primary example is the conversion of the iodo-substituent into a boronic ester, such as a pinacol (B44631) boronate. This is typically achieved through a palladium-catalyzed reaction with bis(pinacolato)diboron (B136004) (B₂pin₂). This transformation effectively reverses the polarity of the C4 position, converting the electrophilic C-I bond into a site that can act as a nucleophile in a subsequent Suzuki coupling reaction. This two-step sequence allows for the coupling of the pyrazole ring with electrophilic partners like aryl or heteroaryl halides.

Another strategy is metal-halogen exchange, where the iodo-group reacts with an organolithium reagent (e.g., n-butyllithium) at low temperatures to generate a 4-lithiopyrazole intermediate. This potent nucleophile can then react with a variety of electrophiles, such as aldehydes, ketones, or alkyl halides, to introduce new functional groups.

Elaboration of the Butanoate Side Chain

The ethyl butanoate side chain offers a secondary site for modification, allowing for changes in length, branching, and functionality.

The synthesis of the parent compound typically involves the N-alkylation of 4-iodopyrazole (B32481) with an ethyl 4-halobutanoate. By using different haloalkanoate esters, the side chain can be systematically varied. For example, using ethyl 3-bromopropanoate (B1231587) would yield a shorter propanoate side chain, while using ethyl 5-bromovalerate would result in a longer pentanoate chain.

Branched analogues can be synthesized by employing appropriately substituted haloalkanoates. A notable example is the synthesis of compounds like Ethyl 3-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)butanoate evitachem.com. The synthesis of such a molecule would involve the N-alkylation of a pre-functionalized pyrazole, in this case, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, with a branched halo-ester like ethyl 2-bromo-3-methylbutanoate. This approach allows for precise control over the stereochemistry and substitution pattern of the side chain.

The ester group of the butanoate side chain is a versatile functional group that can be converted into a range of other functionalities through standard organic transformations. These modifications are crucial for introducing groups that can form key interactions (e.g., hydrogen bonds) with biological targets or for attaching probes and labels.

The primary transformations of the ester group are summarized in the table below.

| Transformation | Reagents | Resulting Functional Group |

| Hydrolysis | Aqueous acid (e.g., HCl) or base (e.g., NaOH) | Carboxylic Acid |

| Reduction | Strong reducing agent (e.g., LiAlH₄) | Primary Alcohol |

| Amidation | Amine (R-NH₂) with heat, or via the carboxylic acid using coupling agents (e.g., EDC, HOBt) | Amide |

| Grignard Reaction | Grignard reagent (R-MgBr) | Tertiary Alcohol |

These elaborations of the side chain significantly increase the diversity of the compounds that can be generated from the this compound scaffold, making it a powerful platform for developing novel chemical entities.

Lack of Specific Research Data on this compound Derivatives Hinders Structure-Reactivity and Structure-Function Analysis

Despite a comprehensive search of scientific literature, no specific studies detailing the synthesis of derivatives from this compound and the subsequent investigation of their structure-reactivity or structure-function relationships could be identified. The existing body of research on pyrazole-containing compounds is extensive, highlighting their broad pharmacological potential. However, research focusing explicitly on the structural modification of this compound and the systematic evaluation of its derivatives appears to be absent from the available public domain literature.

The exploration of structure-activity relationships (SAR) is a cornerstone of medicinal chemistry, providing crucial insights into how the chemical structure of a compound influences its biological activity. Such studies typically involve the synthesis of a series of analogues of a lead compound, followed by their biological evaluation. By systematically altering different parts of the molecule, researchers can identify key structural features, or pharmacophores, that are essential for the desired biological effect, as well as features that can be modified to enhance potency, selectivity, or pharmacokinetic properties.

For a compound like this compound, a structure-reactivity and structure-function relationship study would theoretically involve modifications at several key positions:

The 4-iodo Substituent: The iodine atom is a versatile functional group that can be replaced with other halogens, or used as a handle for cross-coupling reactions to introduce a wide variety of other chemical moieties. These changes would significantly alter the steric and electronic profile of this position.

The Butanoate Side Chain: Modifications to the ethyl butanoate chain, such as altering its length, introducing branching, or converting the ester to other functional groups like amides or carboxylic acids, would affect the compound's lipophilicity, polarity, and potential hydrogen bonding interactions.

The analysis of these hypothetical derivatives would then provide data on how these structural changes affect the compound's reactivity in chemical transformations and its function in biological assays. This could involve, for example, assessing changes in inhibitory activity against a specific enzyme or receptor binding affinity.

While general principles of medicinal chemistry and SAR can be applied to speculate on the potential outcomes of such studies, the absence of concrete experimental data for derivatives of this compound prevents a detailed and scientifically accurate discussion as requested. The scientific community has explored the SAR of numerous other pyrazole derivatives, often revealing that small structural modifications can lead to significant changes in biological activity, including anti-inflammatory, anticancer, and antimicrobial effects. However, without direct research on the specified parent compound, any discussion would be purely speculative and fall outside the required scope of this article.

Therefore, the section on "Structure-Reactivity and Structure-Function Relationship Studies on Derivatives" cannot be populated with the requested detailed research findings and data tables at this time due to a lack of available scientific literature on this specific subject.

Computational and Theoretical Investigations of Ethyl 4 4 Iodo 1h Pyrazol 1 Yl Butanoate

Electronic Structure and Bonding Analysis

The electronic structure of a molecule dictates its reactivity, stability, and intermolecular interactions. For Ethyl 4-(4-iodo-1H-pyrazol-1-yl)butanoate, the analysis focuses on the interplay between the aromatic pyrazole (B372694) ring, the electron-rich iodine substituent, and the flexible ethyl butanoate chain.

A key feature arising from the iodo-substituent is the potential for halogen bonding. aip.orgmdpi.com This is a non-covalent interaction where the electropositive region on the iodine atom (the σ-hole) interacts with a nucleophilic site on another molecule. researchgate.net Computational analysis of the molecular electrostatic potential (MEP) surface can visualize this σ-hole and predict the strength and directionality of potential halogen bonds. Such interactions are crucial in crystal engineering and molecular recognition.

Theoretical calculations can provide precise data on the molecule's geometry, including bond lengths and angles. These computed parameters can be compared with experimental data from techniques like X-ray crystallography to validate the computational model.

Table 1: Predicted Geometrical Parameters for the Iodopyrazole Moiety

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-I | ~2.08 Å |

| N1-N2 | ~1.35 Å | |

| C3-C4 | ~1.38 Å | |

| Bond Angle | C3-C4-C5 | ~106° |

| C4-C5-N1 | ~111° | |

| I-C4-C3 | ~127° |

Note: These values are representative and derived from computational studies on similar 4-iodopyrazole (B32481) structures. mdpi.com The actual values would require specific calculations for the title compound.

Density Functional Theory (DFT) Studies for Reaction Pathways and Energetics

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating chemical reactions. researchgate.net For this compound, DFT can elucidate potential synthetic routes and predict its reactivity in various chemical transformations.

For example, DFT could be used to model the Suzuki coupling reaction, where the iodine atom is replaced with a carbon-based group, a common strategy for elaborating the core structure. researchgate.net Calculations would identify the optimal catalyst system and reaction conditions by comparing the energetics of different catalytic cycles. researchgate.netmdpi.com

Table 2: Hypothetical DFT-Calculated Energetics for a Nucleophilic Substitution Reaction

| Species | Description | Relative Free Energy (kcal/mol) |

| Reactants | This compound + Nucleophile | 0.0 |

| Transition State | Highest energy point along the reaction coordinate | +25.4 |

| Intermediates | Transient species formed during the reaction | +5.2 |

| Products | Final substituted product + Leaving group | -15.8 |

Note: The data is illustrative of the type of information obtained from DFT studies on reaction pathways. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Interactions

While quantum mechanical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. eurasianjournals.com MD simulations are particularly useful for exploring the conformational landscape of flexible molecules like this compound. nih.govtandfonline.com

The ethyl butanoate chain possesses several rotatable bonds, leading to a multitude of possible conformations. MD simulations can sample these conformations by solving Newton's equations of motion for the atoms in the molecule, providing insight into the most populated and energetically favorable shapes. nih.gov The analysis of dihedral angles over the simulation trajectory reveals the preferred orientations of the alkyl chain, such as anti or gauche arrangements. youtube.com

Furthermore, MD simulations can model the molecule's interactions with its environment, such as a solvent or a biological receptor. By simulating the compound in a box of water molecules, for instance, one can study its solvation properties and the arrangement of water molecules around it. If the compound is a potential drug candidate, MD simulations can be used to investigate its binding stability within the active site of a target protein. nih.gov

Table 3: Conformational Analysis of the Butanoate Chain via MD Simulations

| Dihedral Angle | Description | Most Probable Angle (degrees) | Conformation |

| τ1 (N1-C-C-C) | Rotation around the N-C bond | 180° | Anti-periplanar |

| τ2 (C-C-C-C=O) | Rotation around the central C-C bond | ±60°, 180° | Gauche, Anti |

| τ3 (C-C-C=O-O) | Rotation around the C-C(O) bond | 0°, 180° | Syn, Anti |

Note: This table represents typical conformational preferences for an alkyl chain, which MD simulations would quantify for the specific molecule.

Prediction of Spectroscopic Properties to Aid Characterization

Computational methods are widely used to predict spectroscopic properties, which is invaluable for the structural elucidation and characterization of newly synthesized compounds. rsc.org By comparing computationally predicted spectra with experimental data, chemists can confirm the identity and purity of their target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts. jocpr.com The process involves calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. These theoretical values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), provide a predicted spectrum that can be directly compared to experimental results, aiding in the assignment of complex signals. nih.govgithub.io

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. jocpr.com Each calculated frequency corresponds to a specific vibrational mode, such as the C=O stretch of the ester, the C-I stretch, or the aromatic C-H bends of the pyrazole ring. These predicted frequencies help in assigning the peaks observed in an experimental IR spectrum.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Pyrazole H (C3-H, C5-H) | 7.5 - 8.0 | 130 - 140 |

| Methylene (B1212753) (N-CH₂) | 4.2 - 4.5 | 48 - 52 |

| Methylene (-CH₂-) | 2.1 - 2.4 | 25 - 30 |

| Methylene (-CH₂-CO) | 2.5 - 2.8 | 30 - 35 |

| Ester Methylene (O-CH₂) | 4.0 - 4.3 | 60 - 63 |

| Ester Methyl (CH₃) | 1.1 - 1.4 | 13 - 16 |

| Pyrazole C-I | - | 75 - 85 |

| Ester Carbonyl (C=O) | - | 170 - 175 |

Note: Chemical shifts are estimates based on computational studies of similar functional groups and are highly dependent on the level of theory and solvent model used. jocpr.comnih.gov

Research Applications and Potential Research Avenues of Ethyl 4 4 Iodo 1h Pyrazol 1 Yl Butanoate and Its Derivatives

A Strategic Building Block in Complex Organic Synthesis

The molecular architecture of Ethyl 4-(4-iodo-1H-pyrazol-1-yl)butanoate, particularly the presence of an iodine atom on the pyrazole (B372694) ring, makes it an excellent substrate for a variety of cross-coupling reactions. This reactivity is the foundation of its role as a strategic building block in the assembly of complex molecular frameworks.

A Precursor for Advanced Heterocyclic Compounds and Biaryl Systems

The carbon-iodine bond at the 4-position of the pyrazole ring is a key feature that allows for the construction of more elaborate molecular structures. This bond is amenable to several palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis. For instance, reactions like the Suzuki, Sonogashira, and Heck couplings enable the formation of new carbon-carbon bonds, thereby allowing for the attachment of a wide range of substituents to the pyrazole core. clockss.orgorganic-chemistry.orglibretexts.org

Through these reactions, the iodo-pyrazole moiety can be coupled with various partners to create advanced heterocyclic and biaryl systems. For example, a Sonogashira coupling with a terminal alkyne introduces an alkynyl group, which can then undergo further transformations, such as cyclization reactions, to form fused heterocyclic systems. arkat-usa.orgresearchgate.netresearchgate.net Similarly, a Suzuki coupling with an aryl boronic acid would yield a biaryl structure, a common motif in many biologically active compounds. The versatility of these reactions allows for the systematic modification of the pyrazole core, leading to the generation of diverse molecular libraries for further investigation.

Table 1: Examples of Cross-Coupling Reactions with 4-Iodo-1H-Pyrazoles

| Reaction Type | Coupling Partner | Resulting Structure | Potential Application |

|---|---|---|---|

| Sonogashira | Terminal Alkyne | 4-Alkynyl-1H-pyrazole | Synthesis of complex heterocycles, natural products |

| Heck | Alkene | 4-Alkenyl-1H-pyrazole | Creation of functionalized alkenes for further derivatization |

| Suzuki | Aryl Boronic Acid | 4-Aryl-1H-pyrazole | Development of biaryl compounds, potential pharmaceuticals |

This table is illustrative of reactions involving the 4-iodopyrazole (B32481) scaffold and is not exhaustive.

Enabling Divergent Synthetic Pathways

The presence of multiple reactive sites in this compound—the iodinated pyrazole and the ethyl ester—allows for the development of divergent synthetic strategies. A divergent synthesis is an approach where a single starting material can be converted into a variety of structurally distinct products through different reaction pathways.

For example, the ester group of the butanoate chain can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a library of amides. Alternatively, the ester can be reduced to an alcohol, which can serve as a handle for further functionalization. In parallel, the iodo-group on the pyrazole ring can be used in the cross-coupling reactions mentioned earlier. By strategically choosing the sequence of reactions, a wide array of derivatives with different functionalities at both ends of the molecule can be synthesized from this single precursor. This divergent approach is highly efficient in generating a diverse set of compounds for screening in drug discovery and materials science.

Application in Research on Biological Activity

The pyrazole nucleus is a well-established pharmacophore, meaning it is a molecular feature responsible for a drug's biological activity. nih.gov Consequently, derivatives of this compound are of significant interest in the exploration of new therapeutic agents.

Design and Synthesis of Research Probes for Target Engagement Studies

In drug discovery, research probes are essential tools for studying the interaction between a potential drug molecule and its biological target (e.g., an enzyme or receptor). These probes often contain a "tag" or a reactive group that allows for their detection or for them to be covalently linked to their target. The structure of this compound makes it a suitable scaffold for the design of such probes.

The butanoate side chain can be modified to incorporate various tags, such as fluorescent dyes, biotin, or photo-affinity labels. The pyrazole core, on the other hand, can be elaborated to include the pharmacophore that is responsible for binding to the target of interest. The resulting bifunctional molecule can then be used in target engagement studies to confirm that a drug candidate is interacting with its intended target within a complex biological system, such as in cells or tissues.

Role in Exploring Enzyme Modulators in a Research Context

The pyrazole scaffold is a common feature in many compounds designed to modulate the activity of enzymes, particularly kinases. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. Many approved kinase inhibitor drugs contain a pyrazole or a related nitrogen-containing heterocyclic ring. The ability to easily derivatize the 4-position of the pyrazole ring in this compound makes it an attractive starting material for the synthesis of novel kinase inhibitors.

While there is extensive literature on pyrazole-based kinase inhibitors, the direct application of this specific ethyl butanoate derivative is less documented. However, its structural similarity to intermediates used in the synthesis of known inhibitors suggests its potential in this area. For example, the related compound, 4-(4-iodo-1H-pyrazol-1-yl)piperidine, is a key intermediate in the synthesis of the kinase inhibitor Crizotinib.

In addition to kinases, pyrazole-containing compounds have been investigated as potential modulators of other enzymes, such as Angiotensin-Converting Enzyme (ACE), which is a key target in the management of hypertension. While direct evidence for this compound in ACE inhibitor research is not prominent, the broader class of pyrazole carboxylic acid derivatives has been explored for this purpose. Similarly, the potential for its derivatives to act as modulators of enzymes like autotaxin, which is involved in inflammation and cancer, represents an open avenue for research.

Investigation of Antimicrobial and Anticancer Properties in Research Models

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, meaning it is a structure that is frequently found in biologically active compounds. nih.gov A vast body of research has demonstrated the antimicrobial and anticancer properties of various pyrazole derivatives. nih.govevitachem.com For instance, different substituted pyrazoles have shown activity against a range of bacteria and fungi. nih.gov Similarly, numerous pyrazole-containing compounds have been synthesized and evaluated for their ability to inhibit the growth of cancer cells. mdpi.com

Derivatives of this compound can be readily synthesized to explore these biological activities. The butanoate side chain can be converted into amides, hydrazides, or other functional groups, while the pyrazole core can be modified via cross-coupling reactions. This allows for the creation of a large and diverse library of compounds that can be screened in various antimicrobial and anticancer assays. The findings from such studies can help in identifying new lead compounds for the development of novel therapeutic agents.

Table 2: Biological Activities of Pyrazole Derivatives

| Compound Class | Biological Activity | Research Context |

|---|---|---|

| 1H-pyrazole-4-carboxylic acid ethyl esters | Chemotaxis inhibition | Anti-inflammatory research |

| Substituted pyrazoles | Antiviral (Hepatitis A, Herpes simplex) | Virology and infectious disease research |

| Thieno[2,3-c]pyrazole derivatives | Antioxidant | Toxicology and cellular stress studies |

This table showcases the diverse biological activities reported for various pyrazole-containing molecular frameworks.

Elucidation of Molecular Mechanisms of Action in Biological Systems

The broad spectrum of biological activities exhibited by pyrazole derivatives, including anti-inflammatory, antimicrobial, and anticancer effects, stems from their ability to interact with various biological targets. asianpubs.org Understanding the precise molecular mechanisms is crucial for the rational design of more potent and selective therapeutic agents. Research on derivatives of the 4-iodopyrazole scaffold focuses on elucidating these mechanisms through a combination of experimental and computational methods.

Computational studies, particularly molecular docking, have become an invaluable tool for predicting the binding modes of pyrazole derivatives to the active sites of key proteins. nih.govijpbs.com These studies help to identify potential molecular targets and explain the structure-activity relationships observed in biological assays. For instance, docking studies on various pyrazole derivatives have been performed against receptor tyrosine kinases and other protein kinases to screen for potential inhibitors. nih.gov The results of these in silico analyses, which include binding energy, inhibition constants, and specific interactions with amino acid residues, guide the synthesis of new derivatives with improved affinity and selectivity.

A common approach involves docking pyrazole libraries against known enzyme targets. For example, studies have shown that pyrazole derivatives can be potential inhibitors for targets like vascular endothelial growth factor receptor 2 (VEGFR-2), Aurora A kinase, and cyclin-dependent kinase 2 (CDK2). nih.gov The docking results for these studies are often presented in terms of binding energy, with lower values indicating a more favorable interaction.

| Derivative Class | Protein Target | Predicted Binding Energy (kcal/mol) | Key Interactions |

| Pyrazole-Thiadiazole | VEGFR-2 | -10.09 | Hydrogen bonding, van der Waals forces |

| Pyrazole-Carboxamide | Aurora A Kinase | -8.57 | Hydrogen bonding with key residues |

| Pyrazole-Thiadiazole | CDK2 | -10.35 | Interactions with the ATP-binding pocket |

This table presents representative data from molecular docking studies of various pyrazole derivatives to illustrate the approach used to elucidate molecular mechanisms. The specific values are illustrative of the data typically generated in such studies for this class of compounds. nih.gov

These computational predictions provide a molecular-level hypothesis for the observed biological activity, which can then be validated through experimental assays such as enzyme inhibition studies. This synergistic approach accelerates the discovery of new therapeutic agents based on the pyrazole scaffold.

Applications in Materials Science Research (e.g., supramolecular assemblies)

In the realm of materials science, the 4-iodopyrazole moiety is of significant interest for the construction of novel supramolecular assemblies and coordination polymers. The iodine atom at the 4-position of the pyrazole ring is a key feature, as it can participate in halogen bonding, a highly directional non-covalent interaction. nih.gov This, combined with the hydrogen bonding capabilities of the pyrazole's N-H group, allows for the programmed self-assembly of molecules into well-defined one-, two-, or three-dimensional structures.

The crystal structure of 4-iodo-1H-pyrazole itself provides a clear example of this principle. mdpi.com In the solid state, 4-iodo-1H-pyrazole molecules form catemeric chains through N–H···N hydrogen bonds. These chains are then further organized by other intermolecular forces. The ability of the iodine to act as a halogen bond donor (I···N or I···O interactions) is a critical tool in crystal engineering, allowing for the creation of extended networks with predictable connectivity and dimensionality. mdpi.com

The study of the crystal structure of 4-iodo-1H-pyrazole, the core of this compound, reveals specific parameters that govern its supramolecular assembly.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Cmme |

| a (Å) | 6.9383 (6) |

| b (Å) | 5.5231 (5) |

| c (Å) | 13.077 (2) |

| Volume (ų) | 501.13 (8) |

| N(H)···N distance (Å) | 2.87 (3) |

This data is for the parent compound 4-iodo-1H-pyrazole and provides insight into the supramolecular interactions the core of this compound can engage in. mdpi.com

The N-alkylated butanoate side chain in this compound would prevent the N-H···N hydrogen bonding seen in the parent molecule but introduces its own potential for intermolecular interactions, such as those involving the ester carbonyl group. The combination of the halogen bond-donating iodine and the flexible, potentially interactive side chain makes this compound and its derivatives promising building blocks for creating functional materials like liquid crystals or metal-organic frameworks (MOFs).

Future Research Directions and Emerging Methodologies

The field of pyrazole chemistry is continually evolving, with ongoing efforts to develop more efficient synthetic methods and explore new applications. For this compound and its derivatives, future research is likely to branch into several key areas.

One major direction is the continued exploration of their therapeutic potential. This will involve synthesizing libraries of related compounds, where the ester side chain is modified, or the iodine is replaced with other groups through cross-coupling reactions. These new derivatives can then be screened against a wider range of biological targets. The development of multi-component reactions (MCRs) is an emerging methodology that allows for the rapid and efficient synthesis of diverse pyrazole libraries from simple starting materials. nih.gov These one-pot reactions are atom-economical and environmentally friendly, making them ideal for drug discovery programs.

Another promising avenue is the development of advanced materials. The unique combination of a halogen-bond donor and a flexible side chain in this compound could be exploited to create "smart" materials that respond to external stimuli. For example, derivatives could be designed to self-assemble into gels or liquid crystals whose properties change in response to light, temperature, or the presence of specific ions.

Furthermore, the 4-iodopyrazole moiety is a valuable synthetic intermediate. The carbon-iodine bond is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings. This allows for the straightforward introduction of a wide range of functional groups at the 4-position of the pyrazole ring, opening up a vast chemical space for exploration in both medicinal chemistry and materials science. Emerging methodologies in this area focus on developing more sustainable and efficient catalytic systems, including the use of earth-abundant metals and photocatalysis.

Q & A

Q. What are the recommended synthetic routes for Ethyl 4-(4-iodo-1H-pyrazol-1-yl)butanoate?

A multi-step approach is typically employed:

Intermediate Preparation : Synthesize the 4-iodo-1H-pyrazole core via cyclization of hydrazine derivatives with iodinated β-diketones or via Sonogashira coupling for regioselective iodination .

Coupling Reaction : React the pyrazole intermediate with ethyl 4-bromobutanoate under basic conditions (e.g., K₂CO₃ in DMF) to form the ester linkage.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol .

Q. How is the structural integrity of this compound validated?

- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and ester functionality. For example, the ethyl group shows a triplet at ~1.2 ppm (CH₃) and a quartet at ~4.1 ppm (CH₂) .

- X-ray Crystallography : Resolve crystal structures using SHELX (e.g., SHELXL-2018 for refinement). Aromatic stacking interactions in the pyrazole ring and ester conformation can be analyzed .

- Elemental Analysis : Verify purity (>95%) by matching experimental and theoretical C/H/N percentages .

Q. What safety protocols are critical for handling this compound?

- Hazard Identification : Potential irritant (skin/eyes) based on analogous ethyl pyrazole esters .

- Mitigation : Use PPE (gloves, goggles), work in a fume hood, and store at 2–8°C under inert gas.

- Emergency Measures : Spills require neutralization with sodium bicarbonate and adsorption via vermiculite .

Advanced Research Questions

Q. How can crystallographic disorder in the pyrazole-iodine moiety be resolved during refinement?

- SHELX Parameters : Use PART instructions to model disorder, with occupancy factors refined isotropically.

- Restraints : Apply SIMU/DELU to stabilize atomic displacement parameters (ADPs) for overlapping atoms.

- Validation : Cross-check with Hirshfeld surface analysis to confirm intermolecular interactions .

Q. What experimental strategies optimize fluorescence studies of this compound?

- Solvent Effects : Test in polar (e.g., DMSO) vs. non-polar (e.g., toluene) solvents to assess emission shifts. Ethyl butanoate derivatives exhibit solvatochromism due to dipole-dipole interactions .

- Concentration Dependence : Dilute solutions (~10⁻⁵ M) minimize aggregation-induced quenching.

- Quantum Yield Calculation : Use integrating sphere methods with quinine sulfate as a reference standard .

Q. How can contradictions between spectroscopic and crystallographic data be addressed?

Q. What pharmacological profiling is recommended for preclinical studies?

- ADME Screening :

- Absorption : Parallel artificial membrane permeability assay (PAMPA) at pH 7.4.

- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor via LC-MS.

- CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .

- Toxicity : Ames test for mutagenicity and hERG binding assay for cardiac risk .

Q. How to design a structure-activity relationship (SAR) study for pyrazole derivatives?

- Variation Points :

- Replace iodine with other halogens (Cl, Br) to assess electronic effects.

- Modify the butanoate chain length (e.g., propionate vs. pentanoate) for steric analysis.

- Biological Assays : Test against kinase targets (e.g., JAK2) using fluorescence polarization .

Methodological Notes

- Crystallography : For twinned crystals, use TWIN/BASF commands in SHELXL to refine twin laws .

- Synthesis : Microwave-assisted synthesis (100°C, 30 min) reduces reaction time by 60% compared to conventional heating .

- Data Reproducibility : Triplicate experiments with ±5% error margins are critical for validating yields and bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.